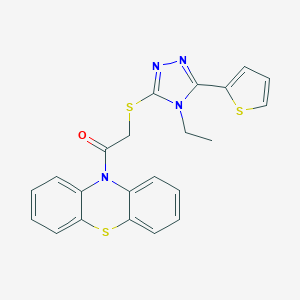![molecular formula C22H14ClN3O3 B292947 5-(4-chlorophenyl)-13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B292947.png)
5-(4-chlorophenyl)-13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrido[3’,2’:4,5]furo[3,2-d]pyrimidines This compound is characterized by its unique fused ring structure, which includes a pyridine ring, a furan ring, and a pyrimidine ring
Métodos De Preparación
The synthesis of 3-(4-chlorophenyl)-9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a condensation reaction between an appropriate aldehyde and an amine.
Cyclization to Form the Furan Ring: The next step involves the cyclization of the intermediate to form the furan ring. This is typically achieved through a cyclization reaction using a suitable reagent.
Formation of the Pyrimidine Ring: The final step involves the formation of the pyrimidine ring through a cyclization reaction involving a suitable precursor.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
3-(4-chlorophenyl)-9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one of the substituents is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(4-chlorophenyl)-9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is being explored for its potential use in the development of new drugs, particularly for its anticancer and antimicrobial properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(4-chlorophenyl)-9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to its therapeutic effects. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, thereby inducing cell cycle arrest and apoptosis in cancer cells.
Comparación Con Compuestos Similares
3-(4-chlorophenyl)-9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidines: These compounds share a similar fused ring structure and have been studied for their anticancer properties.
Benzo[4,5]furo[3,2-d]pyrimidines: These compounds also have a fused ring structure and are used in the development of new materials and pharmaceuticals.
The uniqueness of 3-(4-chlorophenyl)-9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine-2,4(1H,3H)-dione lies in its specific substituents and the resulting chemical properties, which make it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C22H14ClN3O3 |
|---|---|
Peso molecular |
403.8 g/mol |
Nombre IUPAC |
5-(4-chlorophenyl)-13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione |
InChI |
InChI=1S/C22H14ClN3O3/c1-12-11-16(13-5-3-2-4-6-13)24-20-17(12)18-19(29-20)21(27)26(22(28)25-18)15-9-7-14(23)8-10-15/h2-11H,1H3,(H,25,28) |
Clave InChI |
VLUJJKKPJBRYSW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=O)N(C(=O)N3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
SMILES canónico |
CC1=CC(=NC2=C1C3=C(O2)C(=O)N(C(=O)N3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,7-dimethyl-N'-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B292864.png)

![N'-{[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thiophenecarbohydrazide](/img/structure/B292866.png)
![5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl sulfide](/img/structure/B292867.png)
![3-Methyl-1-[(4-morpholinylmethylene)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292871.png)
![1-[(4-Chlorobenzyl)sulfanyl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292874.png)
![1-(1H-benzimidazol-2-ylthio)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292875.png)
![11-oxo-5-(2-oxo-2-phenylethyl)-2,3,5,11-tetrahydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292876.png)
![1-[(13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)sulfanyl]propan-2-one](/img/structure/B292880.png)
![11-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)-13-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B292882.png)
![5-(3-Chlorophenyl)-11,13-diphenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B292883.png)
![5-[(E)-(3-methoxyphenyl)methylideneamino]-8-thia-1,3,5,10-tetrazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,9,11,13,15-hexaen-6-imine](/img/structure/B292888.png)
![1-(4-Chlorophenyl)-3-[(5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]urea](/img/structure/B292889.png)
![6-amino-5-[(6-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(thien-2-yl)methyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B292890.png)
